2-Methyl-2,5-diazabicyclo[4.2.0]octane
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Overview
Description
2-Methyl-2,5-diazabicyclo[4.2.0]octane is a bicyclic organic compound with the molecular formula C7H14N2. It is a derivative of 2,5-diazabicyclo[4.2.0]octane, where a methyl group is attached to the nitrogen atom. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5-diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,4-diaminobutane with formaldehyde and a methylating agent. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,5-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .
Scientific Research Applications
2-Methyl-2,5-diazabicyclo[4.2.0]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2,5-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. For instance, as a GLP-1 receptor modulator, it binds to the receptor and enhances its activity, leading to increased insulin secretion and reduced appetite. The compound’s unique structure allows it to interact with various pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound used as a catalyst in organic synthesis.
Quinuclidine: Another bicyclic amine with similar structural features but different reactivity.
Uniqueness
2-Methyl-2,5-diazabicyclo[4.2.0]octane is unique due to its methyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-methyl-2,5-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C7H14N2/c1-9-5-4-8-6-2-3-7(6)9/h6-8H,2-5H2,1H3 |
InChI Key |
HFDCQULRGXUUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC2C1CC2 |
Origin of Product |
United States |
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